2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid
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Overview
Description
“2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid” is a chemical compound with the CAS Number: 944892-35-7 . It has a molecular weight of 229.24 . The IUPAC name for this compound is [4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H11NO3/c15-9-12-2-1-7-14 (12)11-5-3-10 (4-6-11)8-13 (16)17/h1-7,9H,8H2, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 439.4±30.0 °C . The density is predicted to be 1.22±0.1 g/cm3 . The pKa value is predicted to be 4.06±0.10 .Scientific Research Applications
Synthesis and Chemical Studies
- Efficient Synthesis for Heterocyclic Compounds : The compound has been utilized as a precursor in the synthesis of diverse heterocyclic compounds, such as 1,3-diaryl-pyrrolo[1,2-a]quinoxalines. This synthesis involves heating solutions of related compounds in formic acid, leading to formylation and intramolecular condensation, showcasing its versatility in organic synthesis (Potikha & Kovtunenko, 2009).
- Discovery of New Pyrrole Alkaloids : It has also been identified as a new pyrrole alkaloid in the fruiting bodies of Leccinum extremiorientale, indicating its natural occurrence and potential bioactivity (Yang et al., 2015).
- Potential Pharmacological Applications : Research shows its derivatives exhibiting inhibitory activity on the aldose reductase enzyme and the protein glycation process, suggesting potential therapeutic applications for conditions like diabetes (Anagnostou, Nicolaou, & Demopoulos, 2002).
Material Science and Polymer Studies
- Conducting Polymers : The compound has been involved in the synthesis of conducting polymers. For instance, thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester, a monomer derived from related compounds, was synthesized and polymerized, leading to materials with potential applications in electronics and electrochromic devices (Bingöl et al., 2005).
New Synthetic Methods and Biological Activity
- Innovative Synthetic Routes : New synthetic methods have been developed utilizing pyrrole derivatives, including this compound, for constructing complex molecules with potential biological activities. This includes the creation of new 1H-1-pyrrolylcarboxamides of pharmacological interest, underlining the compound's significance in medicinal chemistry (Bijev, Prodanova, & Nankov, 2003).
Antimicrobial and Insecticidal Research
- Antimicrobial Activity : Derivatives have shown good antimicrobial activity, comparable to standard drugs, highlighting its potential as a source for new antimicrobial agents (Kumar et al., 2012).
- Insecticidal Properties : Its derivatives have been explored for insecticidal properties, with some showing significant bioefficacy against pests like the cotton leafworm, Spodoptera littoralis, suggesting its utility in developing eco-friendly insecticides (Abdelhamid et al., 2022).
Safety and Hazards
The safety information for “2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
The formyl group attached to the pyrrole ring could potentially be involved in condensation reactions . The phenyl ring could contribute to the compound’s lipophilicity, potentially affecting its pharmacokinetics. The acetic acid moiety could be involved in hydrogen bonding, potentially influencing the compound’s interaction with its biological targets.
Biochemical Analysis
Biochemical Properties
Pyrrole derivatives, which include this compound, have been found to have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Cellular Effects
2-formylpyrroles, a group of compounds that includes this compound, have been found to display interesting biological activities including hepatoprotective, immunostimulatory, antiproliferative and antioxidant effects .
Molecular Mechanism
The molecular mechanism of action of 2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid is not well-understood. Pyrrole derivatives have been found to have diverse mechanisms of action. For example, some pyrrole derivatives have been found to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Temporal Effects in Laboratory Settings
It has been suggested that reactions involving pyrrole derivatives might occur under physiological conditions over time (days, months, or years) .
Metabolic Pathways
It has been suggested that the formation of pyrrole-2-carboxaldehydes, a group of compounds that includes this compound, might occur via the formation of 3-deoxy-D-glucose in the reaction course .
Properties
IUPAC Name |
2-[4-(2-formylpyrrol-1-yl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-12-2-1-7-14(12)11-5-3-10(4-6-11)8-13(16)17/h1-7,9H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUXUVNKBKOREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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